molecular formula C12H15N3O5 B2387829 N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899974-95-9

N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2387829
CAS No.: 899974-95-9
M. Wt: 281.268
InChI Key: NRRFVSKKDFGBDM-UHFFFAOYSA-N
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Description

N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl (ethanedione) group. This particular compound features a 3-hydroxypropyl group and a 2-methyl-5-nitrophenyl group attached to the nitrogen atoms of the oxalamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of oxalyl chloride with appropriate amines. The general synthetic route can be outlined as follows:

    Preparation of Oxalyl Chloride: Oxalyl chloride is prepared by reacting oxalic acid with thionyl chloride.

    Reaction with Amines: The oxalyl chloride is then reacted with 3-hydroxypropylamine and 2-methyl-5-nitroaniline under controlled conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones from the hydroxypropyl group.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: May be studied for its biological activity and potential therapeutic effects.

    Medicine: Potential use in drug development and pharmaceutical research.

    Industry: Applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide would depend on its specific interactions with molecular targets. Generally, compounds with nitro and hydroxy groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-hydroxypropyl)-N2-(phenyl)oxalamide
  • N1-(2-methyl-5-nitrophenyl)-N2-(ethyl)oxalamide
  • N1-(3-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide

Uniqueness

N1-(3-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(3-hydroxypropyl)-N'-(2-methyl-5-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-8-3-4-9(15(19)20)7-10(8)14-12(18)11(17)13-5-2-6-16/h3-4,7,16H,2,5-6H2,1H3,(H,13,17)(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRFVSKKDFGBDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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